Cas no 117552-79-1 (Calcium dobesilate monohydrate)

Calcium dobesilate monohydrate 化学的及び物理的性質
名前と識別子
-
- Calcium dobesilate monohydrate
- Calcium dobesilate monohydrate [EP]
- UNII-M0ROX9374L
- SEA55278
- calcium;2,5-dihydroxybenzenesulfonate;hydrate
- MFCD08457542
- Benzenesulfonic acid, 2,5-dihydroxy-, calcium salt (2:1), dihydrate
- calcium,2,5-dihydroxybenzenesulfonate
- Benzenesulfonic acid, 2,5-dihydroxy-, calcium salt, hydrate (2:1:1)
- calcium 2,5-dihydroxybenzenesulfonate hydrate
- CALCIUMDOBESILATEMONOHYDRATE
- Calcium Dobesilate Monohydrate; Calcium di(2,5-dihydroxybenzenesulfonate) monohydrate
- Calcium Dobesilate Hydrate
- AKOS015914709
- CALCIUM DOBESILATE MONOHYDRATE [EP MONOGRAPH]
- AS-13280
- Q27283316
- Calcium 2,5-dihydroxybenzenesulfonate xhydrate
- 117552-79-1
- 117552-78-0
- SEA55279
- M0ROX9374L
- CALCIUM DOBESILATE MONOHYDRATE (EP MONOGRAPH)
- Benzenesulfonic acid, 2,5-dihydroxy-, calcium salt, monohydrate
- AC-19941
- BCP13842
- T70125
- AC-24402
-
- インチ: InChI=1S/2C6H6O5S.Ca.H2O/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;;/h2*1-3,7-8H,(H,9,10,11);;1H2/q;;+2;/p-2
- InChIKey: JMTQBGBMQZPWCS-UHFFFAOYSA-L
計算された属性
- せいみつぶんしりょう: 435.9446944Da
- どういたいしつりょう: 435.9446944Da
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 228
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 213Ų
Calcium dobesilate monohydrate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Calcium dobesilate monohydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN8506058-250mg |
Dicalciummono(2 |
117552-79-1 | 5-dihydroxybenzenesulfonate)dihydrate | 250mg |
RMB 733.60 | 2025-02-21 | |
Cooke Chemical | LN8506058-1g |
Dicalciummono(2 |
117552-79-1 | 5-dihydroxybenzenesulfonate)dihydrate | 1g |
RMB 1842.40 | 2025-02-21 |
Calcium dobesilate monohydrate 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Calcium dobesilate monohydrateに関する追加情報
Recent Advances in Calcium Dobesilate Monohydrate (CAS 117552-79-1) Research: A Comprehensive Review
Calcium dobesilate monohydrate (CAS 117552-79-1) is a well-known vasoprotective and angioprotective agent that has been extensively studied for its therapeutic potential in various vascular and microcirculatory disorders. This compound, chemically known as calcium 2,5-dihydroxybenzenesulfonate monohydrate, has demonstrated efficacy in treating diabetic retinopathy, chronic venous insufficiency, and other microangiopathies. Recent research has focused on elucidating its molecular mechanisms, optimizing its therapeutic applications, and exploring novel formulations to enhance its bioavailability and efficacy.
A significant body of recent literature has investigated the pharmacological mechanisms underlying the therapeutic effects of calcium dobesilate monohydrate. Studies have highlighted its ability to reduce vascular permeability, inhibit platelet aggregation, and scavenge free radicals, thereby mitigating oxidative stress—a key contributor to vascular damage. Advanced in vitro and in vivo models have provided deeper insights into its interactions with endothelial cells and its role in modulating inflammatory pathways. These findings underscore its potential as a multifaceted therapeutic agent for vascular pathologies.
One of the most promising areas of current research involves the development of novel formulations of calcium dobesilate monohydrate to overcome its limited bioavailability. Recent studies have explored nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, to enhance its solubility and targeted delivery. Preliminary results from these studies indicate significant improvements in pharmacokinetic profiles, with sustained release and reduced dosing frequencies. Such advancements could revolutionize the clinical application of this compound, particularly in chronic conditions requiring long-term therapy.
Clinical trials conducted over the past few years have further validated the efficacy and safety of calcium dobesilate monohydrate in diverse patient populations. A 2023 multicenter randomized controlled trial demonstrated its significant benefits in reducing edema and improving microcirculation in patients with chronic venous insufficiency. Another study published in early 2024 reported its adjunctive role in managing diabetic macular edema, with notable improvements in visual acuity and retinal thickness. These clinical findings reinforce its established position in therapeutic guidelines for vascular disorders.
Despite these advancements, challenges remain in the widespread adoption of calcium dobesilate monohydrate. Variability in patient response and the need for personalized dosing regimens are areas requiring further investigation. Additionally, ongoing research is exploring its potential applications beyond traditional indications, such as in neurodegenerative diseases and cancer-related angiogenesis. Future studies are expected to leverage omics technologies and artificial intelligence to unravel its full therapeutic potential and optimize its clinical use.
In conclusion, calcium dobesilate monohydrate (CAS 117552-79-1) continues to be a focal point of research in the field of vascular therapeutics. Recent studies have not only reaffirmed its established benefits but also opened new avenues for its application through innovative formulations and expanded indications. As research progresses, this compound is poised to play an increasingly vital role in addressing the growing burden of vascular and microcirculatory disorders worldwide.
117552-79-1 (Calcium dobesilate monohydrate) 関連製品
- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)
- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)
- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)
- 82413-28-3(2-(4-Hydroxyphenyl)-1-phenyl-1-butanone)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 895016-20-3(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2,5-dimethoxyphenyl)acetamide)
- 1798488-81-9((2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)
- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)
- 142702-34-9(H-Met-Pro-OH Hydrochloride)
- 83889-67-2(1,3-Palmitolein-2-Olein)



